![molecular formula C11H14ClN3O B1292998 1-(2-Chloroisonicotinoyl)-4-methylpiperazine CAS No. 612487-28-2](/img/structure/B1292998.png)
1-(2-Chloroisonicotinoyl)-4-methylpiperazine
Overview
Description
The compound 1-(2-Chloroisonicotinoyl)-4-methylpiperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications and are often studied for their chemical and physical properties, as well as their molecular structures.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine, they do provide insights into related compounds. For instance, the synthesis of piperazine derivatives typically involves the formation of the piperazine ring followed by functionalization at various positions on the ring. The synthesis process would likely involve the introduction of the 2-chloroisonicotinoyl moiety to a 4-methylpiperazine scaffold under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The paper titled "1-Methylpiperazine-1,4-diium dipicrate" discusses the crystal structure of a related compound, where the piperazine ring adopts a chair conformation with the methyl substituent in the equatorial position. This conformation is significant as it can influence the compound's interaction with biological targets. The molecular geometry and vibrational frequencies of a similar compound, 5CMOT, have been calculated using various computational methods, indicating the presence of three staggered stable conformers . These findings suggest that 1-(2-Chloroisonicotinoyl)-4-methylpiperazine may also exhibit multiple conformations, which could be explored to understand its reactivity and interaction with biological systems.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is often associated with their functional groups. The presence of the 2-chloroisonicotinoyl moiety in 1-(2-Chloroisonicotinoyl)-4-methylpiperazine suggests that it could undergo reactions typical of chloro-substituted compounds, such as nucleophilic substitution. Additionally, the piperazine nitrogen atoms may participate in the formation of hydrogen bonds, as seen in the crystal structure of the 1-methylpiperazine-1,4-diium dipicrate, where N—H⋯O hydrogen bonds are observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The experimental and theoretical spectra of the 5CMOT molecule provide insights into the vibrational modes and molecular geometry, which are essential for understanding the physical properties of these compounds . The calculated HOMO and LUMO energies indicate intramolecular charge transfer, which can affect the compound's chemical properties and reactivity. The crystal structure of 1-methylpiperazine-1,4-diium dipicrate reveals the presence of Coulombic interactions and weak C—H⋯O interactions, which can impact the compound's solubility and stability .
Scientific Research Applications
Piperazine Derivatives in Pharmacology
Piperazine derivatives have been extensively studied for their pharmacological applications, particularly as antidepressants, antipsychotics, and anxiolytics. Compounds such as nefazodone, trazodone, and buspirone are notable examples of arylpiperazine derivatives utilized for the treatment of depression, psychosis, or anxiety due to their serotonin receptor-related effects (Caccia, 2007). Additionally, piperazine scaffolds are recognized for their versatility in medicinal chemistry, with ongoing research suggesting their application in central nervous system (CNS) disorders and beyond (Maia et al., 2012).
Environmental Impacts and Bioremediation
Certain piperazine derivatives have been identified in environmental studies, particularly concerning their presence in water systems and potential toxicological impacts. For instance, studies on atrazine, a widely used herbicide, highlight the environmental persistence of such compounds and the importance of bioremediation strategies to mitigate their effects (Konstantinou et al., 2006). The degradation pathways and microbial remediation of these compounds are crucial areas of research, offering potential applications for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine in environmental science.
Toxicology and Safety Evaluation
The safety and toxicological evaluation of chlorinated compounds, including piperazine derivatives, is a significant area of research. Chlorination can influence the biological activity of compounds, potentially leading to toxic effects or, conversely, enhancing desired pharmacological properties (Klaus, 2000). Understanding the role of chlorine substituents in these compounds can inform safety assessments and regulatory decisions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUZRNVWYHBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649214 | |
Record name | (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroisonicotinoyl)-4-methylpiperazine | |
CAS RN |
612487-28-2 | |
Record name | (2-Chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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